molecular formula C8H7NO4 B8606465 1-Nitro-2-(3,4-dihydroxyphenyl)ethylene

1-Nitro-2-(3,4-dihydroxyphenyl)ethylene

Cat. No. B8606465
M. Wt: 181.15 g/mol
InChI Key: LLJASJHXECDHOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Nitro-2-(3,4-dihydroxyphenyl)ethylene is a natural product found in Streptomyces lavendulae with data available.

properties

Product Name

1-Nitro-2-(3,4-dihydroxyphenyl)ethylene

Molecular Formula

C8H7NO4

Molecular Weight

181.15 g/mol

IUPAC Name

4-(2-nitroethenyl)benzene-1,2-diol

InChI

InChI=1S/C8H7NO4/c10-7-2-1-6(5-8(7)11)3-4-9(12)13/h1-5,10-11H

InChI Key

LLJASJHXECDHOM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C=C[N+](=O)[O-])O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Ammonium acetate (5.6 g, 72.73 mmol, 1.00 equiv) was added to a solution of 3,4-dihydroxybenzaldehyde (10 g, 72.41 mmol, 1.00 equiv) and nitromethane (50 mL). The resulting mixture was heated at reflux for about 16 hours, and then concentrated in vacuo. The resulting residue was then purified by silica gel column chromotagraphy (ethyl acetate/petroleum ether (1:5)) to give the title compound as a yellow oil (8 g, yield=61%).
Quantity
5.6 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Yield
61%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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